ARQ 531

描述

科学研究应用

ARQ 531 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在化学中,它被用作工具化合物来研究激酶抑制和信号传导通路 . 在生物学中,this compound 被用于研究 BTK 和其他激酶在细胞过程中的作用 . 在医学上,它已显示出治疗血液系统恶性肿瘤的潜力,例如 CLL 和里希特转化 . 此外,正在探索 this compound 对急性髓系白血病 (AML) 和其他 B 细胞恶性肿瘤的疗效 . 它广泛的激酶抑制谱使其成为临床前和临床研究的宝贵化合物 .

作用机制

生化分析

Biochemical Properties

ARQ 531 plays a crucial role in biochemical reactions by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This inhibition disrupts the signaling cascade that leads to B-cell activation and proliferation. This compound interacts with both wild-type and C481S-mutant forms of BTK, making it effective even in cases where resistance to first-generation BTK inhibitors has developed . Additionally, this compound has been shown to inhibit other kinases such as Src family kinases (SFK) and spleen tyrosine kinase (SYK), further contributing to its anti-tumor activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In B-cell malignancies, this compound inhibits BCR signaling, leading to reduced cell viability, migration, and expression of activation markers such as CD40 and CD86 . This compound also induces apoptosis in cancer cells by decreasing the phosphorylation of oncogenic kinases and downstream targets, including SYK, STAT5a, and ERK1/2 . These effects collectively contribute to the anti-proliferative activity of this compound in vitro and in vivo.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as PLCγ2, which is essential for BCR signaling . By blocking BTK activity, this compound disrupts the signaling pathways that promote B-cell survival and proliferation. Additionally, this compound’s ability to inhibit mutated forms of BTK, such as the C481S mutation, makes it a valuable therapeutic option for patients with resistance to other BTK inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates a long residence time with BTK, leading to sustained inhibition of the enzyme . Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation observed in vitro. Long-term treatment with this compound has been associated with continued suppression of BCR signaling and sustained anti-tumor activity in preclinical models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BTK activity and reduces tumor growth without significant toxicity . At higher doses, some adverse effects such as neutropenia and gastrointestinal disturbances have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with kinases such as BTK, SFK, and SYK. The inhibition of these kinases affects various downstream signaling pathways, including those involved in cell survival, proliferation, and apoptosis . This compound is not metabolized by major CYP450 enzymes, which reduces the potential for drug-drug interactions and contributes to its favorable pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s ability to inhibit BTK in both the cytoplasm and nucleus suggests that it can effectively penetrate cellular membranes and reach its target sites . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins and its relatively long half-life .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with BTK and other kinases involved in BCR signaling. The compound’s ability to inhibit BTK in the cytoplasm prevents the activation of downstream signaling pathways that promote B-cell survival and proliferation . This compound does not require specific targeting signals or post-translational modifications to reach its site of action, making it a versatile and effective therapeutic agent.

准备方法

ARQ 531 的合成涉及多个步骤,包括关键中间体的制备和最终的偶联反应。确切的合成路线和反应条件是专有的,未公开详细说明。 已知 this compound 是通过一系列化学反应合成的,这些反应涉及特定键和官能团的形成 . 工业生产方法可能涉及优化这些合成路线以确保高产率和纯度。

化学反应分析

ARQ 531 经历各种化学反应,主要涉及其与激酶的相互作用。 它是一种可逆抑制剂,这意味着它与目标形成非共价键 . 已知该化合物会抑制 BTK 介导的多种功能,包括 B 细胞受体信号传导、活力、迁移和基因转录 . 这些反应中常用的试剂和条件包括激酶抑制剂和特定的缓冲溶液,以保持适当的 pH 值和离子强度 . 这些反应形成的主要产物通常是磷酸化蛋白和其他信号分子 .

相似化合物的比较

属性

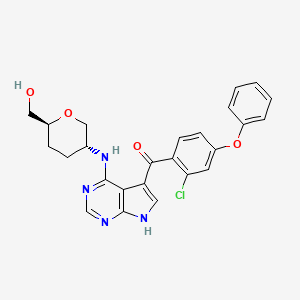

IUPAC Name |

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFCZQSJQXFJDS-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095393-15-8 | |

| Record name | ARQ-531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemtabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

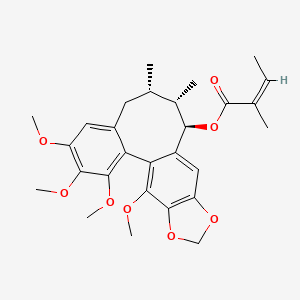

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)